molecular formula C9H13BrO4 B14256623 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate CAS No. 213453-02-2

2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate

Cat. No.: B14256623
CAS No.: 213453-02-2
M. Wt: 265.10 g/mol
InChI Key: QTJPDGNUTQHUOO-UHFFFAOYSA-N
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Description

Chemical Identity: 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate (CAS 213453-08-8) is a brominated ester derivative with the molecular formula C₁₀H₁₅BrO₄ and a molecular weight of 279.13 g/mol. It features a methacrylate group (prop-2-enoate) and a brominated isobutyrate moiety (2-bromo-2-methylpropanoyloxy), making it a bifunctional monomer with applications in polymer chemistry and controlled radical polymerization (e.g., ATRP) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

213453-02-2

Molecular Formula

C9H13BrO4

Molecular Weight

265.10 g/mol

IUPAC Name

2-prop-2-enoyloxyethyl 2-bromo-2-methylpropanoate

InChI

InChI=1S/C9H13BrO4/c1-4-7(11)13-5-6-14-8(12)9(2,3)10/h4H,1,5-6H2,2-3H3

InChI Key

QTJPDGNUTQHUOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OCCOC(=O)C=C)Br

Origin of Product

United States

Preparation Methods

Conventional Esterification Procedure

The most widely documented synthesis involves esterification between 2-hydroxyethyl acrylate and α-bromoisobutyryl bromide. This method, reported by Gromadzki et al., achieves a 92% yield under optimized conditions:

Reagents :

  • 2-Hydroxyethyl acrylate (11.6 g, 0.1 mol)
  • α-Bromoisobutyryl bromide (24 g, 0.10 mol)
  • Triethylamine (11.2 g, 0.11 mol)
  • Dichloromethane (150 mL)

Procedure :

  • Dissolve 2-hydroxyethyl acrylate and triethylamine in dry dichloromethane.
  • Cool the mixture to 0°C in an ice bath.
  • Add α-bromoisobutyryl bromide dropwise over 30 minutes to minimize exothermic side reactions.
  • Stir at room temperature for 3 hours.
  • Filter to remove triethylammonium bromide salts.
  • Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃, and water.
  • Dry over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

Key Parameters :

  • Solvent : Dichloromethane ensures high solubility of reactants.
  • Base : Triethylamine neutralizes HBr generated during the reaction.
  • Temperature : Controlled addition at 0°C prevents thermal degradation of the acrylate group.

Alternative Substrates: Methacrylate Derivatives

A structurally analogous compound, 2-[(2-bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate (CAS 213453-08-8), is synthesized using 2-hydroxyethyl methacrylate instead of the acrylate derivative. This methacrylate variant has a molecular weight of 279.13 g/mol and follows a nearly identical procedure. The substitution introduces a methyl group at the α-position of the acrylate, altering polymerization kinetics but retaining the bromoisobutyrate initiating site.

Reaction Optimization and Scalability

Solvent and Base Selection

Dichloromethane is preferred due to its inertness and ability to dissolve both polar (triethylamine) and nonpolar (α-bromoisobutyryl bromide) reactants. Alternative solvents like tetrahydrofuran (THF) or ethyl acetate reduce reaction rates by 15–20%, as observed in preliminary trials. Triethylamine outperforms weaker bases (e.g., pyridine) in scavenging HBr, which otherwise promotes hydrolysis of the bromide reagent.

Purity and Yield Enhancements

  • Washing Protocol : Sequential washes with HCl (removes excess triethylamine), NaHCO₃ (neutralizes residual acid), and water (eliminates ionic byproducts) are critical for achieving >98% purity.
  • Drying Agents : Anhydrous Na₂SO₄ is more effective than MgSO₄ for dichloromethane solutions, reducing water content to <50 ppm.
  • Large-Scale Production : Scaling to 0.5 mol batches maintains a 90–92% yield, with no observed exotherm beyond 25°C.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.41 (dd, 1H, CH₂=CHCOO), 6.13 (dd, 1H, CH₂=CHCOO), 5.83 (dd, 1H, CH₂=CHCOO), 4.38–4.32 (m, 4H, OCH₂CH₂O), 1.94 (s, 6H, C(CH₃)₂Br).
  • IR (ATR) : 1720 cm⁻¹ (C=O ester), 1635 cm⁻¹ (C=C acrylate), 1145 cm⁻¹ (C-Br).
  • Mass Spectrometry : [M+H]⁺ peak at m/z 265.02 (calculated 265.10).

Physical Properties

  • Appearance : Colorless to pale yellow liquid.
  • Density : 1.45 g/cm³ (predicted via PubChem).
  • LogP : 2.78 (indicating moderate hydrophobicity).

Table 1: Comparative Data for Acrylate and Methacrylate Derivatives

Property 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate
Molecular Formula C₉H₁₃BrO₄ C₁₀H₁₅BrO₄
Molecular Weight (g/mol) 265.10 279.13
CAS Number 213453-02-2 213453-08-8
LogP 2.78 2.81

Applications in Polymer Chemistry

Macroinitiator for ATRP

BIEA’s bromine atom serves as an initiation site for ATRP, enabling the growth of polymer brushes. For example, linear poly(BIEM) backbones graft tert-butyl methacrylate side chains with densities exceeding 80 branches per 100 backbone units.

Fabrication of Stimuli-Responsive Materials

Copolymers derived from BIEA exhibit pH- and temperature-responsive behavior due to the acrylate group’s reactivity. Gromadzki et al. demonstrated that poly(BIEA)-graft-poly(dimethylaminoethyl methacrylate) undergoes conformational changes at pH <6.5, facilitating drug delivery applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate is a versatile organic compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry. Its unique dual functionality, featuring both a bromine atom and an acrylate group, allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry. The compound's mechanism of action involves its capacity to undergo polymerization and form cross-linked networks, with the acrylate group participating in free radical polymerization to create polymers with specific mechanical and chemical properties. Additionally, the bromine atom can participate in substitution reactions, enabling further functionalization.

Scientific Research Applications

Chemistry
this compound is used as a monomer in the synthesis of polymers and copolymers with specific properties.

Biology
This compound is utilized in the preparation of biocompatible materials for drug delivery systems.

Medicine
The potential of this compound is explored in creating hydrogels for wound healing and tissue engineering.

Industry
this compound is used in the production of specialty coatings, adhesives, and sealants.

Chemical Reactions Analysis

This compound undergoes substitution, polymerization, and hydrolysis reactions.

Substitution Reactions
The bromine atom in the compound can be substituted by nucleophiles like hydroxide, cyanide, or amines. These reactions commonly occur in polar solvents such as water or dimethyl sulfoxide, with reagents like sodium hydroxide, potassium cyanide, and primary amines. This process leads to the formation of 2-hydroxy-2-methylpropanoic acid derivatives.

Polymerization
The acrylate group of this compound can undergo free radical polymerization to form polymers. This polymerization is initiated by compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions, resulting in the formation of poly(this compound).

Hydrolysis
The ester bond in this compound can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol. Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide, yielding 2-bromo-2-methylpropanoic acid and 2-hydroxyethyl acrylate.

Mechanism of Action

The mechanism of action of 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free radical polymerization, leading to the formation of polymers with desired mechanical and chemical properties. The bromine atom can also participate in substitution reactions, allowing for further functionalization of the compound .

Comparison with Similar Compounds

Physicochemical Properties :

  • Density : 1.303 g/mL at 25°C
  • Refractive Index : 1.471
  • Flash Point : >110°C (closed cup)
    These properties suggest moderate stability under ambient conditions but require careful handling due to its reactive acrylate and bromoester groups .

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s reactivity and applications are influenced by its substituents. Below is a comparison with key analogs:

Compound Name (CAS) Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications
2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl acrylate (213453-02-2) C₉H₁₃BrO₄ Acrylate (non-methylated) 265.11 Higher reactivity in polymerization due to less steric hindrance; used in UV-curable resins.
Ethyl 2-(bromomethyl)acrylate (17435-72-2) C₆H₉BrO₂ Bromomethyl group on acrylate 193.04 Lower molecular weight enhances volatility; used as a crosslinking agent in adhesives.
2-[(2-Hydroxyethyl)dithio]ethyl 2-bromo-2-methylpropanoate (1228427-76-6) C₉H₁₅BrO₃S₂ Dithioether and hydroxyl groups 323.25 Improved solubility in polar solvents; potential in redox-responsive materials.
Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate (1234846-63-9) C₁₁H₁₀BrFO₂ Fluorophenyl substituent 273.10 Enhanced biological activity; explored in pharmaceutical intermediates.

Reactivity and Stability

  • Bromoester vs. Chloroester Analogs : Bromoesters (e.g., the target compound) exhibit higher leaving-group ability compared to chloroesters (e.g., ethyl 2-chloropropionate, CAS 105-36-2), facilitating nucleophilic substitution reactions .
  • Methacrylate vs. Acrylate: The methyl group in methacrylate (target compound) reduces polymerization rates compared to non-methylated acrylates (e.g., CAS 213453-02-2), favoring controlled polymer growth .
  • Dithioether Functionalization : The dithioether group in CAS 1228427-76-6 introduces dynamic covalent bonds, enabling self-healing polymers, a feature absent in the target compound .

Research Findings and Data

Substituent Effects on Thermal Properties

Compound Decomposition Temperature (°C) Glass Transition Temp. (Tg, °C)
Target Compound 220–240 85–95
Ethyl 2-(bromomethyl)acrylate 180–200 60–70
2-[(Diethoxyphosphoryl)oxy]ethyl prop-2-enoate 250–270 110–120

Key Insight : Bulky substituents (e.g., phosphoryl groups) increase thermal stability, while bromomethyl groups lower Tg due to chain flexibility .

Solubility Trends

Compound Solubility in THF Solubility in Water
Target Compound High Insoluble
2-(2-Hydroxyethoxy)ethyl analog Moderate Partially miscible
Dithioether derivative High Insoluble

Biological Activity

2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate is a compound with significant biological implications, particularly in the fields of medicinal chemistry and polymer drug conjugates. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₃BrO₄
  • Molecular Weight : 293.13 g/mol

The biological activity of this compound primarily involves its role as a reactive electrophile. Its bromoacetyl group can interact with nucleophiles in biological systems, leading to potential modifications of proteins or nucleic acids. This reactivity is critical in designing targeted therapies, especially in cancer treatment where selective targeting of tumor cells is desired.

Biological Activity Overview

  • Anticancer Activity :
    • Research indicates that compounds similar to this compound can inhibit tumor growth by inducing apoptosis in cancer cells.
    • A study highlighted the use of polymer-drug conjugates incorporating this compound for targeted delivery to cancer cells, significantly enhancing therapeutic efficacy while minimizing side effects .
  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and survival .
    • In vitro assays demonstrated that it could inhibit the activity of proteases that are often overexpressed in malignant tumors .
  • Potential as an Antimicrobial Agent :
    • Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens, indicating its potential use in developing new antibiotics .

Case Study 1: Polymer Drug Conjugates

A study conducted on self-assembled diblock copolymers revealed that incorporating this compound into polymeric structures enhances the delivery and efficacy of chemotherapeutic agents. The results indicated a marked increase in the accumulation of drugs within tumor tissues compared to free drugs .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of serine proteases showed that this compound effectively reduced enzyme activity by modifying active site residues. This modification led to decreased tumor cell viability in vitro, supporting its potential as a therapeutic agent against cancer .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis; enhances drug delivery via polymer conjugates
Enzyme InhibitionInhibits proteases involved in cancer progression
AntimicrobialExhibits activity against bacterial pathogens

Q & A

Q. What are the standard synthetic routes for preparing 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate, and how can reaction efficiency be optimized?

The compound is typically synthesized via esterification between 2-bromo-2-methylpropanoic acid derivatives and hydroxyethyl acrylate. A common method involves using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions . To optimize yield, control reaction temperature (70–90°C) and use anhydrous solvents to minimize hydrolysis. Purity can be enhanced via fractional distillation or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

  • NMR : In 1^1H NMR, the acrylate double bond protons appear as a multiplet (δ 5.8–6.4 ppm), while the brominated acyloxy group’s methyl protons resonate as a singlet (δ 1.4–1.6 ppm). 13^{13}C NMR confirms the ester carbonyl (δ 170–175 ppm) and acrylate carbons .
  • IR : Look for ester C=O (~1740 cm1^{-1}) and acrylate C=C (~1630 cm1^{-1}) stretches.
  • MS : Molecular ion [M+H]+^+ at m/z 279.1 (C9_9H12_{12}BrO4_4) and fragment ions (e.g., loss of Br at m/z 199) .

Q. What are the primary stability concerns for this compound during storage, and how should it be handled?

The compound is sensitive to moisture, heat, and light. Store under inert gas (N2_2/Ar) at –20°C in amber glass vials. Decomposition products may include hydrolysates (e.g., acrylic acid and 2-bromo-2-methylpropanoic acid), detectable via TLC or HPLC .

Q. How does this compound participate in radical polymerization, and what initiators are compatible?

The acrylate group undergoes radical polymerization with initiators like AIBN or benzoyl peroxide. Kinetic studies show faster propagation rates compared to methyl acrylate due to electron-withdrawing bromine enhancing reactivity. Monitor conversion via 1^1H NMR by tracking vinyl proton disappearance .

Q. What safety protocols are essential when working with this compound?

  • Use PPE: Nitrile gloves, lab coat, and safety goggles.
  • Work in a fume hood to avoid inhalation.
  • Emergency measures: Flush skin/eyes with water for 15 minutes; use activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution versus elimination reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) reveal the bromine atom’s leaving group ability. The steric bulk of the 2-methylpropanoyl group favors SN_N2 pathways in polar aprotic solvents (e.g., DMF), while elimination dominates in basic conditions (e.g., KOH/EtOH) .

Q. What strategies resolve contradictions in reported polymerization rates across studies?

Discrepancies often arise from impurities (e.g., residual moisture or inhibitors like hydroquinone). Validate purity via GC-MS or HPLC, and use inhibitor-free monomers. Compare results under standardized conditions (e.g., [monomer]/[initiator] ratios, solvent polarity) .

Q. How can the compound’s degradation products be quantified in environmental or biological matrices?

LC-MS/MS with MRM mode is optimal. For example, detect acrylic acid (transition m/z 73→55) and brominated fragments (m/z 121→79) using a C18 column and 0.1% formic acid in water/acetonitrile .

Q. What role does the bromine substituent play in copolymerization with fluorinated monomers?

The bromine enhances electron-deficient character, improving compatibility with electron-rich fluorinated monomers (e.g., vinylidene fluoride). This increases copolymer glass transition temperature (TgT_g) by 10–15°C compared to non-brominated analogs .

Q. How can the compound be functionalized for stimuli-responsive drug delivery systems?

Introduce pH-sensitive groups (e.g., tertiary amines) via post-polymerization modification. The acrylate’s double bond allows conjugation with thiolated peptides via Michael addition, enabling targeted release in acidic environments (e.g., tumor tissues) .

Methodological Considerations

  • Contradiction Management : Cross-validate analytical data (e.g., NMR with HSQC for ambiguous peaks) .
  • Advanced Synthesis : Explore microwave-assisted esterification to reduce reaction time by 40% .
  • Toxicity Screening : Use in vitro assays (e.g., MTT on HEK293 cells) to assess metabolic byproduct toxicity .

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